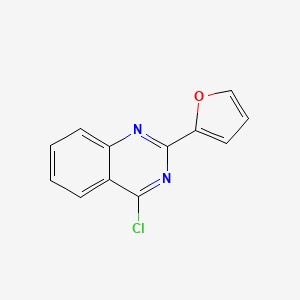

4-Chloro-2-(2-furyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7ClN2O |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

4-chloro-2-(furan-2-yl)quinazoline |

InChI |

InChI=1S/C12H7ClN2O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H |

InChI Key |

IYCWAIRSKHRGGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 2 Furyl Quinazoline and Its Derivatives

Klassische Ansätze zur Synthese des Chinazolin-Kerns

Die Bildung des Chinazolin-Grundgerüsts ist ein grundlegender Schritt. Klassische Methoden beginnen oft mit Anthranilsäure oder ihren Derivaten. Eine der bekanntesten Methoden ist die Niementowski-Chinazolin-Synthese , bei der Anthranilsäuren mit Amiden umgesetzt werden, um 4-Oxo-3,4-dihydrochinazoline (3H-Chinazolin-4-one) zu bilden. wikipedia.orgchemeurope.com Diese Methode ist zwar weit verbreitet, erfordert aber oft hohe Temperaturen und lange Reaktionszeiten. nih.gov

Um 2-(2-Furyl)chinazolin-4(3H)-on, den direkten Vorläufer von 4-Chlor-2-(2-furyl)chinazolin, herzustellen, würde die Niementowski-Reaktion die Kondensation von Anthranilsäure mit 2-Furoamid beinhalten.

Alternative klassische Methoden umfassen die Bischler-Chinazolin-Synthese , die eine Cyclisierung beinhaltet, aber auch unter rauen Bedingungen wie hohen Temperaturen und Drücken durchgeführt werden kann. nih.gov Die erste Synthese eines Chinazolin-Derivats wurde 1869 von Griess durch die Reaktion von Anthranilsäure mit Cyanogen berichtet. nih.gov

Moderne Anpassungen dieser klassischen Synthesen beinhalten oft den Einsatz von Mikrowellenbestrahlung, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern. nih.gov Beispielsweise kann die Reaktion von Anthranilsäuren mit Formamid unter Mikrowellenbedingungen unter Verwendung von sauren festen Trägern wie Montmorillonit K-10 die gewünschten Chinazolinone effizient ergeben. nih.gov

Ein üblicher Weg zur Synthese des Vorläufers 2-(substituiertes)Chinazolin-4(3H)-on beinhaltet die Reaktion von Anthranilsäure mit einem entsprechenden Säurechlorid, um ein 2-(substituiertes)-4H-3,1-benzoxazin-4-on zu bilden. Dieses Zwischenprodukt wird dann mit Formamid umgesetzt, um das gewünschte Chinazolin-4(3H)-on zu ergeben. nih.gov

Fortgeschrittene metallkatalysierte Kreuzkupplungsstrategien in der Chinazolin-Funktionalisierung

Metallkatalysierte Reaktionen sind zu einem unverzichtbaren Werkzeug für die Funktionalisierung von heterocyclischen Verbindungen, einschließlich Chinazolinen, geworden.

Palladium-katalysierte Kreuzkupplungsreaktionen werden in großem Umfang eingesetzt, um neue Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen an der C-4-Position von 4-Chlorchinazolinen herzustellen. Obwohl spezifische Beispiele für 4-Chlor-2-(2-furyl)chinazolin nicht ausführlich dokumentiert sind, kann das Reaktionsverhalten von anderen 4-Chlorchinazolin-Derivaten extrapoliert werden.

Suzuki-Miyaura-Kupplung: Diese Reaktion würde die Kupplung von 4-Chlor-2-(2-furyl)chinazolin mit einer Organoborverbindung (z. B. einer Aryl- oder Heteroarylboronsäure) in Gegenwart eines Palladiumkatalysators und einer Base beinhalten, um 4-Aryl(oder Heteroaryl)-2-(2-furyl)chinazoline herzustellen.

Sonogashira-Kupplung: Diese Reaktion ermöglicht die Einführung einer Alkinylgruppe an der C-4-Position durch Kupplung von 4-Chlor-2-(2-furyl)chinazolin mit einem terminalen Alkin unter Verwendung eines Palladiumkatalysators, eines Kupfer(I)-Katalysators und einer Base.

Stille-Kupplung: Bei dieser Methode wird eine Organozinnverbindung verwendet, um verschiedene organische Gruppen an die C-4-Position des Chinazolinrings zu übertragen, katalysiert durch einen Palladiumkomplex.

Neben Palladium wurden auch andere Übergangsmetalle wie Kupfer, Nickel, Eisen und Ruthenium für die Synthese und Funktionalisierung von Chinazolinen eingesetzt. nih.govorganic-chemistry.org

Kupfer-katalysierte Reaktionen: Kupferkatalysatoren sind wirksam bei der Förderung von C-N- und C-S-Bindungsbildungsreaktionen. Beispielsweise kann die Reaktion von 4-Chlorchinazolinen mit Aminen oder Thiolen durch Kupferkatalyse erleichtert werden, um 4-Amino- bzw. 4-Thio-substituierte Chinazoline herzustellen. Kupferkatalysierte Methoden wurden auch zur Synthese des Chinazolinon-Kerns selbst entwickelt. organic-chemistry.orgacs.org

Nickel-katalysierte Reaktionen: Nickelkatalysatoren bieten eine kostengünstigere Alternative zu Palladium für Kreuzkupplungsreaktionen. Die akzeptorlose dehydrierende Kupplung von 2-Aminobenzylamin mit Benzylalkohol unter Verwendung von Nickelkatalysatoren kann Chinazoline in guten Ausbeuten ergeben. organic-chemistry.org

Eisen-katalysierte Reaktionen: Eisenkatalysatoren wurden bei C(sp³)–H-Oxidations- und intramolekularen C–N-Bindungsbildungsreaktionen zur Synthese von Chinazolinen aus 2-Alkylamino-N–H-ketimin-Derivaten eingesetzt. organic-chemistry.org

Ruthenium-katalysierte Reaktionen: Ruthenium-katalysierte dehydrierende Kupplungsreaktionen von 2-Aminophenylketonen mit Aminen stellen eine effiziente Methode zur Synthese von Chinazolinen dar. marquette.edu

Nukleophile Substitutionsreaktionen an der Chinazolin-C-4-Position

Die C-4-Position von 4-Chlor-2-(2-furyl)chinazolin ist aufgrund des elektronenziehenden Charakters des benachbarten Stickstoffatoms und der guten Abgangsgruppeneigenschaft des Chloridions hochgradig für nukleophile Angriffe aktiviert. Dies ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen.

Die Umwandlung des Vorläufers 2-(2-Furyl)chinazolin-4(3H)-on in 4-Chlor-2-(2-furyl)chinazolin ist selbst eine entscheidende nukleophile Substitutionsreaktion (technisch gesehen eine Acylsubstitution an einem Amidderivat). Dies wird üblicherweise durch Erhitzen des Chinazolinons mit einem Chlorierungsmittel wie Phosphoroxychlorid (POCl₃) oder Thionylchlorid (SOCl₂) erreicht.

Sobald 4-Chlor-2-(2-furyl)chinazolin gebildet ist, kann es mit verschiedenen Nukleophilen umgesetzt werden:

Amine: Die Reaktion mit primären oder sekundären Aminen führt zur Bildung von 4-Amino-2-(2-furyl)chinazolin-Derivaten.

Alkohole/Phenole: Alkoxide oder Phenoxide können das Chloridion verdrängen, um die entsprechenden 4-Alkoxy- oder 4-Aryloxy-Derivate zu ergeben.

Thiole: Thiolate reagieren zu 4-Thioether-Derivaten.

Hydrazin: Die Reaktion mit Hydrazin ergibt 4-Hydrazinyl-2-(2-furyl)chinazolin, ein vielseitiges Zwischenprodukt für die Synthese von kondensierten heterocyclischen Systemen. ekb.eg

Die folgende Tabelle fasst die typischen Bedingungen für die Chlorierung und nachfolgende nukleophile Substitutionen zusammen.

| Eingabematerial | Reagenz | Produkt | Bedingungen |

| 2-(2-Furyl)chinazolin-4(3H)-on | POCl₃ oder SOCl₂ | 4-Chlor-2-(2-furyl)chinazolin | Erhitzen |

| 4-Chlor-2-(2-furyl)chinazolin | R¹R²NH (Amin) | 4-(R¹R²-Amino)-2-(2-furyl)chinazolin | Lösungsmittel (z. B. Ethanol, DMF), oft Erhitzen |

| 4-Chlor-2-(2-furyl)chinazolin | RONa (Alkoxid) | 4-Alkoxy-2-(2-furyl)chinazolin | Lösungsmittel (z. B. THF, Dioxan) |

| 4-Chlor-2-(2-furyl)chinazolin | N₂H₄ (Hydrazin) | 4-Hydrazinyl-2-(2-furyl)chinazolin | Lösungsmittel (z. B. Ethanol), Rückfluss |

Regioselektive Derivatisierungsstrategien an der Chinazolin-C-2-Position

Die Einführung der 2-Furyl-Gruppe ist ein entscheidender Schritt bei der Synthese des Zielmoleküls. Wie in Abschnitt 2.1 erwähnt, wird dies häufig durch die Verwendung eines geeigneten Vorläufers wie 2-Furoamid oder 2-Furancarbonsäurechlorid bei der anfänglichen Konstruktion des Chinazolinrings erreicht.

Die Derivatisierung an der C-2-Position eines bereits gebildeten Chinazolinrings ist weniger verbreitet und oft anspruchsvoller als an der C-4-Position. Einige Methoden existieren jedoch für die Funktionalisierung der C-2-Position, oft ausgehend von einem 2-unsubstituierten oder einem 2-Methyl-Chinazolin-Vorläufer. Beispielsweise können 2-Methylchinazolinone durch Wilgerodt-Kindler-Reaktion weiter modifiziert werden. researchgate.net

Synthetische Wege für Modifikationen am Furyl-Rest und an kondensierten Ringen (z. B. Triazolochinazolin)

Sobald das 4-substituierte 2-(2-Furyl)chinazolin-Gerüst aufgebaut ist, können weitere Modifikationen am Furyl-Rest oder durch Annulierung zur Bildung kondensierter heterocyclischer Systeme vorgenommen werden.

Modifikationen am Furyl-Rest: Der Furylring selbst kann elektrophilen Substitutionsreaktionen wie Nitrierung, Halogenierung oder Friedel-Crafts-Acylierung unterzogen werden. Die Reaktivität und Regioselektivität dieser Reaktionen werden durch die elektronischen Eigenschaften des Chinazolin-Kerns beeinflusst.

Synthese von kondensierten Ringen: Ein wichtiger synthetischer Weg ist die Bildung von Triazolochinazolinen. Dies wird typischerweise durch die Reaktion von 4-Hydrazinyl-2-(2-furyl)chinazolin mit Ein-Kohlenstoff-Donoren erreicht. ekb.eg Beispielsweise führt die Cyclisierung mit Kohlenstoffdisulfid (CS₂) zur Bildung eines Triazolo[4,3-c]chinazolin-thions. ekb.eg Die Reaktion mit Orthoestern oder Carbonsäuren kann zu den entsprechenden Triazolochinazolinen führen.

| Vorläufer | Reagenz | Kondensiertes Ringsystem |

| 4-Hydrazinyl-2-(2-furyl)chinazolin | CS₂ | wikipedia.orgchemeurope.comnih.govTriazolo[4,3-c]chinazolin-3-thion |

| 4-Hydrazinyl-2-(2-furyl)chinazolin | RCOOH | wikipedia.orgchemeurope.comnih.govTriazolo[4,3-c]chinazolin |

Diese Strategien ermöglichen die Synthese einer vielfältigen Bibliothek von Molekülen, die auf dem 4-Chlor-2-(2-furyl)chinazolin-Gerüst basieren und eine breite Palette von chemischen Eigenschaften und potenziellen Anwendungen aufweisen.

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| 4-Chlor-2-(2-furyl)chinazolin |

| 2-(2-Furyl)chinazolin-4(3H)-on |

| Anthranilsäure |

| 2-Furoamid |

| 2-Furancarbonsäurechlorid |

| 4-Aryl(oder Heteroaryl)-2-(2-furyl)chinazolin |

| 4-Amino-2-(2-furyl)chinazolin |

| 4-Thio-substituierte Chinazoline |

| 4-Alkoxy-2-(2-furyl)chinazolin |

| 4-Aryloxy-Derivate |

| 4-Thioether-Derivate |

| 4-Hydrazinyl-2-(2-furyl)chinazolin |

| 2-Methylchinazolinon |

| Triazolochinazolin |

| wikipedia.orgchemeurope.comnih.govTriazolo[4,3-c]chinazolin-3-thion |

Chemo- and Positional Selectivity in the Synthesis of Halogenated Quinazolines

The synthesis of halogenated quinazolines, particularly di- and tri-substituted derivatives, presents significant challenges in controlling chemo- and positional selectivity. The quinazoline (B50416) ring system possesses multiple reactive sites, and directing the substitution to a specific position requires careful selection of synthetic strategies and reaction conditions.

The C2 and C4 positions of the quinazoline nucleus are the most susceptible to nucleophilic substitution, with the C4 position generally being more reactive. This inherent reactivity difference is often exploited to achieve selective functionalization. For instance, in 2,4-dichloroquinazolines, a nucleophile will typically react preferentially at the C4 position. This allows for the sequential introduction of different substituents at the C4 and C2 positions, a common strategy in the synthesis of diverse quinazoline libraries researchgate.netnih.govnih.govorganic-chemistry.orgsemanticscholar.org.

Controlling regioselectivity can be achieved through various means, including the use of protecting groups, activating groups, and specific catalytic systems. For example, the functionalization of the quinazoline core can be directed by the presence of a tosyl group at the 4-position, which can then be displaced by various nucleophiles under palladium catalysis chim.it. The choice of catalyst and reaction partners is crucial in directing the outcome of cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to specific positions on the quinazoline ring.

Furthermore, the nature of the substituents already present on the quinazoline ring can significantly influence the position of subsequent reactions. Electron-donating or electron-withdrawing groups can modulate the electron density at different carbon atoms, thereby affecting their susceptibility to electrophilic or nucleophilic attack. For instance, the presence of an amino group at a particular position can direct halogenation to an adjacent site.

Recent advances in C-H functionalization have also provided powerful tools for the selective modification of the quinazoline scaffold. These methods allow for the direct introduction of functional groups at specific C-H bonds, often with high regioselectivity, bypassing the need for pre-functionalized substrates chim.it.

The interplay of these factors—inherent reactivity, directing groups, catalysts, and substrate pre-functionalization—provides a sophisticated toolbox for chemists to control the chemo- and positional selectivity in the synthesis of halogenated quinazolines, enabling the targeted design and preparation of complex molecules like 4-chloro-2-(2-furyl)quinazoline and its derivatives.

Table of Synthetic Parameters for Quinazoline Derivatives

| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-5-iodobenzamide | Phenylacetylene, 2-(tributylstannyl)furan, PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | THF, room temperature, then 60 °C | Moderate | nih.gov |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Substituted anilines | 2-(Furan-2-yl)-3-(substituted phenyl)quinazolin-4-one | - | - | nih.gov |

| Quinazolin-4(3H)-ones | POCl₃, Triethylamine | 4-Chloroquinazolines | Heating to 70-90 °C | - | nih.gov |

| 2,4-Dichloroquinazolines | Various amines | 2-Chloro-4-aminoquinazolines | Various solvents and temperatures | - | researchgate.netnih.gov |

Biological Activity Profiles of 4 Chloro 2 2 Furyl Quinazoline and Its Analogs

Antiproliferative and Anticancer Activities

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives approved for clinical use. nih.govnih.govnih.gov Analogs of 4-Chloro-2-(2-furyl)quinazoline, particularly those with substitutions at the 2, 3, and 4 positions of the quinazoline ring, have demonstrated notable cytotoxic effects against various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HEPG2, HCT116, MCF7)

A study investigating a series of 2-furano-4(3H)-quinazolinones, which are structurally related to this compound, has provided specific data on their anticancer activity. One of the most active compounds in this series was identified as 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one. nih.gov This compound exhibited significant growth inhibition (GI50) against ovarian cancer (OVCAR-4) and non-small cell lung cancer (NCI-H522) cell lines. nih.gov

The antiproliferative activity of this analog is detailed in the table below:

| Compound | Cancer Cell Line | GI50 (μM) |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian Cancer (OVCAR-4) | 1.82 |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Non-Small Cell Lung Cancer (NCI-H522) | 2.14 |

Data sourced from a study on 2-furano-4(3H)-quinazolinones and their antitumor activity. nih.gov

Furthermore, numerous other quinazoline derivatives have been evaluated for their cytotoxicity against a panel of human cancer cell lines, including liver cancer (HepG2), colon cancer (HCT116), and breast cancer (MCF7). vnu.edu.vnresearchgate.netresearchgate.net For instance, certain 2,4-diaminoquinazoline derivatives have shown high inhibitory effects against these cell lines. researchgate.net Specifically, quinazoline-chalcone derivatives have displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against various cancer cell lines, including HCT-116 and MCF7. rsc.org

Preclinical Efficacy in Relevant Disease Models

Antimicrobial Activities

The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria and fungi. nih.govnih.govbiomedpharmajournal.orgnih.govnih.gov

Antibacterial Spectrum and Potency (e.g., against Staphylococcus aureus, Escherichia coli, MRSA)

Derivatives of quinazolinone have been shown to possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. eco-vector.comacs.org Some compounds have also demonstrated activity against Gram-negative bacteria such as Escherichia coli. biomedpharmajournal.orgeco-vector.com The mechanism of action for some quinazolinone derivatives is believed to involve the inhibition of bacterial DNA gyrase. acs.org While specific data for this compound is not available, the general antibacterial potential of the quinazoline class is well-documented.

Antifungal Efficacy (e.g., against Candida albicans)

Several quinazolinone derivatives have been reported to exhibit antifungal activity against various fungal species, including Candida albicans. nih.govbiomedpharmajournal.orgnih.gov For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have shown excellent activity against C. albicans. biomedpharmajournal.org Additionally, some 7-chloro-4-arylhydrazonequinolines, which share the chloro-substituent with the target compound, have demonstrated antifungal activity against several Candida species. researchgate.net

Antitubercular Activity (e.g., against Mycobacterium smegmatis)

The quinazoline framework has also been explored for its potential against mycobacteria. While direct antitubercular activity data for this compound against Mycobacterium smegmatis is not specified in the reviewed literature, various quinazolinone derivatives have been synthesized and evaluated for their antitubercular properties. nih.gov

Anti-inflammatory Properties of Quinazoline Derivatives

Quinazolinone derivatives are recognized for possessing a broad spectrum of biological activities, including significant anti-inflammatory potential. nih.gov The anti-inflammatory capacity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats.

Research has shown that substitutions on the quinazolinone ring system play a crucial role in modulating anti-inflammatory effects. For instance, a study on 2,3,6-trisubstituted quinazolinone derivatives revealed a range of anti-inflammatory activity from 10.28% to 53.33% inhibition. mdpi.com Notably, compounds featuring an o-methoxyphenyl group at the C-3 position and a p-dimethylaminophenyl group at the C-2 position demonstrated activity superior to the standard drug phenylbutazone. mdpi.com Furthermore, the introduction of a 4-chlorophenyl group on the quinazolinone moiety has been shown to enhance anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov

The structural modifications extend to the cyclization of substituents. The conversion of arylidene derivatives into azetidinone and thiazolidinone structures at the C-3 position of the quinazolinone core has been found to produce compounds with notable anti-inflammatory activity. mdpi.com Specifically, thiazolidinone derivatives have shown superior anti-inflammatory effects compared to their azetidinone counterparts. nih.govmdpi.com In one study, thiazolidinone derivatives exhibited edema inhibition between 22.9% and 32.5%, while azetidinones showed inhibition in the range of 24.6% to 27.3%. nih.gov

A separate investigation into novel quinazolinone derivatives synthesized using a Vilsmeier reagent found that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity. fabad.org.tr The most active compounds in this series, QA-2 and QA-6, showed a significant percent reduction of edema volume (%ROV) of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr

Additionally, pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammatory responses. mdpi.comnih.gov Screening of a library of these compounds led to the identification of several derivatives with anti-inflammatory activity, with IC₅₀ values below 50 µM in cell-based assays. mdpi.comnih.gov

| Compound Series | Key Structural Features | Observed Anti-inflammatory Activity | Reference |

|---|---|---|---|

| 2,3,6-Trisubstituted Quinazolinones | o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 | 10.28–53.33% inhibition; some derivatives more active than phenylbutazone | mdpi.com |

| Thiazolidinone/Azetidinone Derivatives | Thiazolidinone or azetidinone ring at C-3 | Thiazolidinones (22.9–32.5% inhibition) more active than azetidinones (24.6–27.3% inhibition) | nih.gov |

| Aniline-linked Quinazolinones | 2-methyl and 2,4-dinitro substitutions at the 3-position aromatic ring | Compound QA-2 showed 82.75% reduction of edema volume | fabad.org.tr |

| Pyrazolo[1,5-a]quinazolines | Pyrazolo[1,5-a]quinazoline core | Inhibition of NF-κB transcriptional activity (IC₅₀ < 50 µM) | mdpi.comnih.gov |

Adenosine (B11128) Receptor Antagonistic Activity (e.g., A1 and A2 Receptor Modulation)

Quinazoline derivatives have emerged as a promising class of adenosine receptor antagonists, which are targets for treating conditions like Parkinson's disease and neurodegenerative disorders. nih.govnih.gov The 2-aminoquinazoline (B112073) scaffold, in particular, has been a foundation for developing new antagonists for the adenosine A₂A receptor. nih.govresearchgate.net

A notable example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which demonstrated a high affinity for the human A₂A receptor with a Kᵢ value of 20 nM. researchgate.net Further optimization of this scaffold led to the synthesis of new derivatives with substitutions at the C6 and C7 positions and the introduction of aminoalkyl chains at the C2 position. One such derivative, compound 5m, exhibited an even higher affinity for the human A₂A receptor with a Kᵢ of 5 nM and showed functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.govresearchgate.net

Research into C2-substituted quinazolinone analogues has also revealed affinities for both A₁ and A₂A adenosine receptor subtypes in the low micromolar range. nih.gov In this series, the highest affinity for the A₁ receptor (Kᵢ = 2.50 μM) was achieved with a methyl para-substitution on the phenyl ring. In contrast, a 3,4-dimethoxy substitution on the phenyl ring resulted in the best A₂A receptor binding (Kᵢ = 2.81 μM). nih.gov

Furthermore, pharmacophore-based screening has identified 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists. nih.gov One compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), was found to be a potent A₂B receptor antagonist with a Kᵢ value of 112 nM. nih.gov Other studies have focused on developing selective antagonists for the A₃ receptor, leading to the discovery of potent compounds like N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea, which has a Kᵢ value of 4 nM for the human A₃ receptor and high selectivity over A₁ and A₂A receptors. vu.nl

| Compound/Series | Target Receptor | Activity (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human A₂A | Kᵢ = 20 nM | researchgate.net |

| Compound 5m (2-aminoquinazoline derivative) | Human A₂A | Kᵢ = 5 nM; IC₅₀ = 6 µM | nih.govresearchgate.net |

| C2-substituted quinazolinone (methyl para-substitution) | A₁ | Kᵢ = 2.50 μM | nih.gov |

| C2-substituted quinazolinone (3,4-dimethoxy substitution) | A₂A | Kᵢ = 2.81 μM | nih.gov |

| N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea | Human A₃ | Kᵢ = 4 nM | vu.nl |

Other Noteworthy Biological Activities (e.g., Antihypertensive, Antimalarial, Anticonvulsant)

Beyond their anti-inflammatory and adenosine receptor-modulating effects, quinazoline derivatives have demonstrated a range of other important biological activities.

Antihypertensive Activity Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive properties. nih.gov In one study, seven out of eighteen synthesized compounds showed a hypotensive effect accompanied by bradycardia, with some compounds exhibiting better activity than the reference drug Prazosin. nih.gov Another study identified 2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone, a compound containing a guanidino moiety, as having antihypertensive activity in anesthetized spontaneously hypertensive rats. nih.gov

Antimalarial Activity The quinazoline scaffold is a key feature of febrifugine, a natural product with antimalarial properties, making its derivatives a subject of interest in the search for new antimalarial drugs. nih.gov Various 2,3-substituted quinazolin-4(3H)-one derivatives have shown activity against Plasmodium berghei in mice. nih.gov Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also been reported as potent antimalarial agents. asm.orgresearchgate.net For example, acetamide (B32628) derivative 3a was 100% curative in mice groups treated with doses from 0.625 to 220 mg/kg against P. berghei. asm.org This compound also cured monkeys infected with a highly resistant strain of P. vivax at doses of 1 and 3 mg/kg. asm.orgresearchgate.net

| Compound Series | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in mice) | Active at a dose of 5 mg/kg | nih.gov |

| Acetamide derivative 3a (Pyrroloquinazolinediamine) | Plasmodium berghei (in mice) | 100% cure at doses from 0.625 to 220 mg/kg | asm.org |

| Acetamide derivative 3a (Pyrroloquinazolinediamine) | P. vivax (AMRU-1 strain in monkeys) | Cured monkeys at doses of 1 and 3 mg/kg | asm.orgresearchgate.net |

Anticonvulsant Activity Quinazoline derivatives, including historical compounds like methaqualone, have been recognized for their sedative-hypnotic and anticonvulsant activities. nih.govnih.govmdpi.com Modern research continues to explore this potential. Studies on novel quinazoline analogues have identified compounds with significant anticonvulsant effects. For instance, certain analogues showed 100% protection against pentylenetetrazol (PTZ)-induced clonic convulsions. nih.gov The anticonvulsant activity is often linked to structural features, such as the presence of a lipophilic group, which can enhance potency. nih.gov In one study, newly synthesized 3-amino 2-phenyl quinazolinones demonstrated noteworthy anticonvulsant activity in the Maximal Electroshock (MES) test, with some compounds showing activity comparable to the standard drug phenytoin. researchgate.net

| Compound Series/Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Quinazoline analogues (III, IV) | PTZ-induced clonic convulsion | 100% protection; ED₅₀ = 11.79 and 73.1 mg/kg | nih.gov |

| 3-Amino 2-phenyl quinazolinones | Maximal Electroshock (MES) test | Activity comparable to phenytoin | researchgate.net |

| Fluorinated quinazolines (5a-j) | scPTZ and MES tests | Several compounds showed significant anticonvulsant activity | nih.gov |

Structure Activity Relationship Sar Studies of 4 Chloro 2 2 Furyl Quinazoline Derivatives

Importance of the C-4 Chlorine Atom for Biological Activity

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is a critical determinant of the biological activity in many derivatives. This halogen atom serves as a key reactive site, allowing for the introduction of various substituents, often anilines, through nucleophilic substitution. This versatility is fundamental to creating large libraries of compounds for screening. nih.gov

However, the role of the C-4 chlorine extends beyond being a synthetic handle. Its electron-withdrawing nature and size significantly influence the molecule's interaction with target proteins. researchgate.net In many instances, the chlorine atom itself is crucial for potent activity. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the presence of the 2-chloro substituent was integral to their inhibitory effects. nih.gov

The substitution of the C-4 chlorine with different anilino moieties has been shown to modulate the selectivity of quinazoline derivatives. Studies on HER2 inhibitors revealed that the nature of the aniline (B41778) group at C-4, in combination with substituents at other positions, dictates the selectivity for HER2 over EGFR. nih.gov This highlights that while the chlorine is a key starting point, its replacement with carefully chosen groups is a powerful strategy for fine-tuning the biological profile of the molecule. The polarizability and potential for forming halogen bonds also mean that in some contexts, retaining the chlorine is more beneficial than replacing it. researchgate.netnih.gov

Contributions of the 2-Furyl Moiety to Potency and Selectivity

The 2-furyl group attached to the C-2 position of the quinazoline core is another pivotal element influencing the pharmacological properties of these compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing oxygen, can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. nih.gov

Furthermore, the 2-furylquinoline scaffold, a close relative, has been identified in numerous high-throughput screening campaigns, indicating its broad biological relevance. nih.gov However, it is also important to note that the 2-furyl moiety can sometimes impart chemical instability, undergoing oxidative degradation. nih.gov This underscores the need for careful evaluation of the physicochemical properties alongside the biological activity when developing furan-containing drug candidates.

Impact of Substituents at Other Quinazoline Core Positions (e.g., C-6, C-7, C-9)

Modifications at other positions of the quinazoline ring, particularly at C-6 and C-7, have been extensively explored to optimize the activity of these derivatives. These positions are often solvent-exposed in the ATP-binding pocket of kinases, providing an opportunity to introduce substituents that can form additional interactions and improve potency and selectivity.

For instance, in the development of selective HER2 inhibitors, substituents at the C-6 position of the quinazoline ring were found to be critical for achieving selectivity over EGFR. nih.gov Similarly, the introduction of a piperazine (B1678402) ring at the C-7 position of certain quinazoline derivatives led to more potent inhibitory activities against both TNF-alpha production and T-cell proliferation. nih.gov The size of the N-substituent on this piperazine ring was also found to be a determining factor for activity. nih.gov

Studies have shown that placing a nitro group at the C-6 position can increase the activity of certain quinazoline derivatives. nih.gov The introduction of methoxy (B1213986) groups at the C-6 and C-7 positions is a common strategy in many potent kinase inhibitors, including gefitinib (B1684475) and erlotinib, where they are known to enhance binding affinity. Structural modifications at C-6 and C-7 in 4-aminoquinazoline derivatives have led to compounds with very significant inhibitory activity against EGFR. nih.gov

The table below summarizes the impact of various substituents at different positions on the quinazoline core based on reported research findings.

| Position | Substituent | Effect on Biological Activity | Reference |

| C-4 | Anilino moiety | Modulates selectivity for HER2 over EGFR. nih.gov | nih.gov |

| C-6 | Nitro group | Increases activity in some derivatives. nih.gov | nih.gov |

| C-6 | Substituents | Critical for HER2/EGFR selectivity. nih.gov | nih.gov |

| C-7 | Piperazine ring | Enhances inhibitory activity against TNF-alpha and T-cell proliferation. nih.gov | nih.gov |

| C-6, C-7 | Methoxy groups | Often enhances binding affinity to kinases. |

Influence of Nitrogen Heterocycles (e.g., Pyrimidine, Imidazole (B134444), Triazole) on the Quinazoline Scaffold

The replacement of the quinazoline core with other nitrogen-containing heterocyclic systems, or the fusion of such rings to the quinazoline scaffold, is a widely used "scaffold hopping" strategy in drug discovery. bohrium.com This approach aims to identify new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov Nitrogen heterocyles like pyrimidine, imidazole, and triazole are of particular interest due to their diverse chemical properties and ability to form multiple hydrogen bonds. mdpi.com

For example, the fusion of a triazole ring to the quinazoline system to create triazolo[4,3-c]quinazolines has yielded compounds with potent antitumor activity. mdpi.com Similarly, the incorporation of an imidazole ring has led to the development of imidazolo-quinazoline-4-one derivatives with promising antibacterial and antifungal properties. nih.gov The hybridization of a pyrazole (B372694) ring with the quinazoline pharmacophore resulted in pyrazolo[1,5-c] quinazolin-2-one derivatives that exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to their non-hybridized counterparts. nih.gov

The rationale behind this strategy is that the introduction of different heterocyclic rings alters the geometry, electronic properties, and hydrogen bonding capacity of the molecule, allowing it to explore new interaction patterns with its biological target. nih.gov The number and position of nitrogen atoms within these rings can significantly influence pharmacokinetic properties like solubility and lipophilicity. nih.gov

The following table provides examples of how different nitrogen heterocycles have influenced the biological activity of quinazoline-based compounds.

| Heterocycle Fused/Linked | Resulting Scaffold | Observed Biological Activity | Reference |

| Triazole | Triazolo[4,3-c]quinazoline | Antitumor activity. mdpi.com | mdpi.com |

| Imidazole | Imidazolo-quinazoline-4-one | Antibacterial and antifungal activity. nih.gov | nih.gov |

| Pyrazole | Pyrazolo[1,5-c] quinazolin-2-one | Enhanced cytotoxicity against MCF-7 cells. nih.gov | nih.gov |

| Pyrimidine | Pyrido[2,3-d]pyrimidines | Anticancer activity. mdpi.com | mdpi.com |

Stereochemical Considerations and Pharmacophore Definition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of quinazoline derivatives. Chiral centers can be introduced at various positions, for instance, in the substituents at the C-4 or C-2 positions. The different enantiomers or diastereomers of a chiral molecule can exhibit markedly different potencies, selectivities, and metabolic stabilities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, in the development of KRAS G12C inhibitors, the introduction of a chiral (R)-methyl group at the C2 position of a piperazine ring attached to the quinazoline core was a key optimization step to displace unfavorable water molecules in the binding pocket and improve affinity. acs.org

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For quinazoline-based inhibitors, the pharmacophore typically includes:

A heterocyclic core (the quinazoline ring): This acts as a scaffold, correctly positioning the other functional groups. researchgate.net

A hydrogen bond acceptor: Often the N-1 or N-3 nitrogen of the quinazoline ring.

A hydrogen bond donor: Can be part of the substituent at C-4. For instance, in dual EGFR/VEGFR-2 inhibitors, a hydrogen bond donor at the para position of the C-4 anilino moiety was found to be important for interacting with conserved amino acid residues in the kinase binding sites. nih.gov

Hydrophobic regions: The aromatic rings of the quinazoline and the furyl group contribute to hydrophobic interactions within the binding pocket. nih.gov

Molecular docking studies are frequently employed to refine these pharmacophore models. For instance, docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of EGFR helped to elucidate their binding mode and rationalize their potent inhibitory activity. nih.gov These computational models, in conjunction with experimental SAR data, guide the rational design of new, more effective 4-Chloro-2-(2-furyl)quinazoline derivatives.

Elucidation of Mechanism of Action for 4 Chloro 2 2 Furyl Quinazoline and Its Analogs

Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, EGFR-TK)

The quinazoline (B50416) core is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Numerous quinazoline-based molecules have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs. nih.gov These inhibitors typically function as ATP-competitive agents, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt uncontrolled cell proliferation. First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline (B1210976) structure, have demonstrated clinical efficacy. nih.gov

More advanced, second-generation inhibitors, also featuring the quinazoline scaffold, have been designed to overcome resistance mechanisms, such as the T790M gatekeeper mutation in EGFR. nih.gov Furthermore, research into novel 2-chloro-4-anilino-quinazoline derivatives has shown their potential as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key RTK involved in angiogenesis. nih.govrsc.org Docking studies of these dual inhibitors have elucidated the importance of specific structural features, such as a hydrogen bond donor on the aniline (B41778) moiety, for effective binding to the conserved glutamate (B1630785) and aspartate residues within the active sites of both EGFR and VEGFR-2. nih.gov

While direct inhibitory data for 4-Chloro-2-(2-furyl)quinazoline on specific RTKs is not extensively documented in publicly available research, the well-established activity of structurally related quinazolines provides a strong rationale for its potential as an RTK inhibitor. The 4-chloro substitution, in particular, is a common feature in many potent kinase inhibitors.

Table 1: Examples of Quinazoline-based Receptor Tyrosine Kinase Inhibitors

| Compound Class | Target(s) | Mechanism of Action |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | ATP-competitive inhibition |

| Covalent Quinazoline-based Inhibitors | EGFR | Irreversible binding to the kinase domain |

| 2-Thioquinazolin-4(3H)-ones | EGFR, VEGFR-2 | Dual ATP-competitive inhibition |

Modulation of Purinergic Receptors (e.g., Adenosine (B11128) Receptor Binding)

Purinergic receptors, which are activated by extracellular nucleotides like adenosine and ATP, play a significant role in a multitude of physiological processes, including inflammation, neurotransmission, and immune responses. nih.gov The modulation of these receptors, particularly the adenosine receptor subtypes (A1, A2A, A2B, and A3), has emerged as a promising therapeutic strategy for various diseases.

A notable analog of this compound, the triazoloquinazoline CGS15943 (9-chloro-2-(2-furanyl) nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5-amine), is a potent antagonist of adenosine receptors. nih.gov This compound exhibits high affinity for the human A3 adenosine receptor, with a reported Ki value of 14 nM. nih.gov The structural similarities between CGS15943 and this compound, specifically the shared 2-furanyl group and the chloro-substituted quinazoline core, suggest that the latter may also possess the ability to modulate purinergic signaling.

The primary amine and the 2-furanyl moiety in CGS15943 are considered crucial for its binding to adenosine receptors. nih.gov Structure-activity relationship studies on derivatives of CGS15943 have shown that modifications to the 5-amino group can influence binding affinity and selectivity for different adenosine receptor subtypes. nih.gov This indicates that the quinazoline scaffold itself is a key element for interaction with these receptors.

Table 2: Adenosine Receptor Antagonism by a Quinazoline Analog

| Compound | Receptor Subtype | Affinity (Ki) |

| CGS15943 | Human A3 | 14 nM |

Targeting Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. patsnap.com

The quinazoline framework has been historically significant in the development of DHFR inhibitors. nih.govebi.ac.uk Classical quinazoline analogs of folic acid, such as methasquin and chlorasquin, have demonstrated inhibitory activity against DHFR from various sources, including rat liver and Streptococcus faecium. nih.gov The mechanism of action involves the competitive inhibition of DHFR, thereby disrupting DNA synthesis and cellular replication. ontosight.ai

More recent research has focused on the design and synthesis of novel quinazolinone-based derivatives as DHFR inhibitors. nih.gov For instance, certain quinazolinone derivatives have shown potent inhibitory activity against Staphylococcus aureus DHFR and Escherichia coli DHFR, with some compounds exhibiting greater potency than the established drug trimethoprim. nih.gov Furthermore, some of these derivatives have also demonstrated inhibitory effects on human DHFR, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov The broad potential of the quinazoline scaffold as a platform for DHFR inhibitors suggests that this compound may also exert its biological effects through this pathway.

Table 3: Examples of Quinazoline-based DHFR Inhibitors and their Activities

| Compound Class | Target DHFR | Reported Activity |

| Classical Quinazoline Analogs | Rat liver, S. faecium | Inhibitory activity demonstrated |

| Quinazolinone Derivatives | S. aureus, E. coli, Human | Potent inhibition, with some exceeding trimethoprim's efficacy |

Induction of Oxidative Stress Pathways in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, can lead to cellular damage and has been implicated in the pathology of numerous diseases. Some chemical compounds can induce oxidative stress as part of their mechanism of action.

Studies on 2-furylquinolines, which are structurally analogous to this compound, have revealed a propensity for oxidative decomposition. nih.gov The furan (B31954) ring in these molecules can undergo a [4+2] cycloaddition with molecular oxygen, leading to the formation of an endoperoxide. nih.gov This unstable intermediate can then undergo further transformations, such as Baeyer-Villiger rearrangements, to produce various reactive products, including lactams, carboxylic acids, and aldehydes. nih.gov This process of oxidative decomposition can contribute to an increase in intracellular ROS levels.

While direct evidence for this compound inducing oxidative stress is limited, the reactivity of the 2-furyl moiety is a plausible pathway for such an effect. Additionally, research on other quinoline (B57606) derivatives has shown their involvement in modulating oxidative stress, with some compounds acting as antioxidants while others can promote it depending on the cellular context and substitution patterns. For example, a study on 7-chloro-4-(phenylselanyl) quinoline demonstrated its ability to reduce renal oxidative stress induced by oxaliplatin (B1677828) in mice. nih.gov This highlights the complex role that quinoline-based compounds can play in cellular redox homeostasis.

Other Identified Molecular Targets and Cellular Pathways

The versatility of the quinazoline scaffold allows for its interaction with a wide range of other molecular targets beyond those already discussed. The broad spectrum of biological activities reported for quinazoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, points to a multi-target mode of action. nih.gov

For instance, certain quinazoline derivatives have been investigated as inhibitors of other kinases and enzymes crucial for cell survival and proliferation. The general mechanism often involves interference with DNA replication or the inhibition of specific enzymes necessary for the viability of pathogenic organisms or cancer cells. ontosight.ai

The structural features of this compound, namely the reactive 4-chloro position and the electronically distinct 2-furyl group, make it a candidate for interaction with a variety of biological macromolecules. The chloro group can act as a leaving group in nucleophilic substitution reactions, potentially allowing for covalent modification of target proteins. The furan ring can participate in various interactions, including hydrogen bonding and pi-stacking, with the active sites of enzymes and receptors.

Further research is necessary to fully elucidate the complete spectrum of molecular targets and cellular pathways modulated by this compound and its analogs. However, the existing body of evidence strongly suggests a complex and multifaceted mechanism of action, making it a compound of significant interest for further pharmacological investigation.

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 2 2 Furyl Quinazoline

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of 4-Chloro-2-(2-furyl)quinazoline, docking studies can provide insights into its potential biological targets and the key interactions driving binding affinity. Given that various quinazoline (B50416) derivatives are known to target receptor tyrosine kinases (RTKs) involved in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), it is plausible that this compound may also interact with these or similar enzymes. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with EGFR

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Gly796, Leu718, Val726 |

| Interaction Types | Hydrogen bond, Hydrophobic, π-stacking |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties Relevant to Reactivity and Binding)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and binding capabilities. For this compound, DFT calculations can determine properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map can identify electron-rich and electron-poor regions of the molecule, which are important for non-covalent interactions with a biological target. For instance, the nitrogen atoms in the quinazoline ring and the oxygen atom in the furan (B31954) ring are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require a dataset of multiple analogues of this compound with corresponding biological activity data, we can discuss the principles of how such a study would be conducted. nih.govnih.gov

A 3D-QSAR model, for example, could be developed to predict the anticancer activity of a series of 2-(2-furyl)quinazoline derivatives. nih.gov This would involve aligning the structures of the compounds and using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate steric and electrostatic contour maps. These maps would highlight regions where modifications to the this compound structure would likely lead to increased or decreased biological activity. For instance, the model might suggest that substituting the 4-chloro group with a bulkier, more electron-donating group could enhance binding to a particular target.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the ligand-receptor complex. Following a molecular docking study of this compound with a potential target like EGFR, an MD simulation could be performed to assess the stability of the predicted binding pose. researchgate.net

The simulation would track the atomic movements of both the ligand and the protein, allowing for the calculation of parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. A stable binding complex would be characterized by low and converging RMSD values for both the ligand and the protein throughout the simulation. The RMSF data would indicate which parts of the protein are flexible and which are constrained upon ligand binding. Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-target interaction. frontiersin.org

In Silico Prediction of Pharmacokinetic and ADME Properties (Excluding Specific Clinical Outcomes)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov For this compound, various computational models can be used to predict its pharmacokinetic profile.

Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier can be estimated. frontiersin.org Furthermore, prediction of metabolic fate, including the identification of potential sites of metabolism by cytochrome P450 enzymes, can be performed. These predictions are based on the chemical structure of the compound and are valuable for guiding the design of analogues with improved drug-like properties. nih.gov

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value |

| LogP | 3.2 |

| Aqueous Solubility (mg/mL) | 0.05 |

| Human Intestinal Absorption (%) | > 90% |

| Blood-Brain Barrier Permeation | Moderate |

| Cytochrome P450 2D6 Inhibition | Likely |

Future Perspectives and Therapeutic Development Strategies for 4 Chloro 2 2 Furyl Quinazoline

4-Chloro-2-(2-furyl)quinazoline as a Lead Compound for Novel Therapeutic Agents

This compound serves as an excellent lead compound for the generation of new therapeutic agents due to the inherent biological potential of the quinazoline (B50416) nucleus and the synthetic accessibility of its 4-position. The 4-chloroquinazoline (B184009) moiety is a common precursor in the synthesis of potent kinase inhibitors. nih.govresearchgate.net The process often involves the regioselective substitution of the chlorine atom with various amines, an efficient and well-documented synthetic route. researchgate.netmdpi.com

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design provides a systematic approach to optimizing the therapeutic properties of this compound. The primary strategy involves the modification of the 4-position by introducing a range of substituted anilines or other amine-containing fragments. nih.govmdpi.com This approach has been highly successful in developing potent inhibitors of specific protein kinases.

Key strategies for enhancing potency and selectivity include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of derivatives with varied substituents on the amine moiety at the 4-position, researchers can establish clear SAR. For instance, studies on similar quinazolines have shown that the incorporation of halogen atoms or methoxy (B1213986) groups on the aniline (B41778) ring can significantly influence anticancer activity against various cell lines. nih.gov

Molecular Docking: Computational docking studies can predict the binding modes of designed derivatives within the active site of a target protein. This allows for the design of molecules with improved complementarity and stronger binding interactions. Docking studies on similar 4-anilinoquinazolines have been crucial in identifying key hydrogen bond interactions with conserved amino acid residues in the ATP-binding site of kinases like EGFR and VEGFR-2. nih.govnih.gov

Bioisosteric Replacement: The furan (B31954) ring at the 2-position can be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, phenyl) to explore different binding interactions and modulate the compound's electronic and steric properties.

Hybrid Molecule Design: Inspired by the success of quinazoline hybrids in clinical use, new designs could link the this compound scaffold to other pharmacologically active motifs. nih.gov This can lead to multi-target agents or compounds with novel mechanisms of action.

A study on 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives demonstrated that specific substitutions lead to potent inhibition of the EGFR kinase. nih.gov This highlights the potential for fine-tuning the structure of this compound derivatives to achieve high potency.

Exploration of New Biological Targets and Disease Indications

While the quinazoline scaffold is famously associated with EGFR and VEGFR-2 inhibition in cancer therapy, its derivatives possess a much broader spectrum of biological activities. nih.govnih.gov A forward-looking strategy for this compound would involve screening its derivatives against a wider range of biological targets to unlock new therapeutic applications.

Potential areas for exploration include:

Other Kinase Families: Beyond EGFR and VEGFR, numerous other kinases are implicated in diseases ranging from inflammation to neurodegeneration. Screening against a panel of kinases could identify novel selective inhibitors.

Anti-inflammatory Agents: Quinazoline derivatives have shown significant anti-inflammatory properties. mdpi.comresearchgate.net Derivatives of this compound could be evaluated in assays for inflammation, such as the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines.

Antimicrobial and Antiviral Agents: The quinazoline core is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities. mdpi.com New derivatives could be tested against a panel of pathogens, including drug-resistant strains.

Neurodegenerative Diseases: Recently, quinazoline-based compounds have been investigated as potential agents for treating neurodegenerative disorders like Alzheimer's disease. istanbul.edu.tr This opens a promising avenue for exploring the neuroprotective potential of this compound derivatives.

The broad bioactivity of the quinazoline scaffold suggests that systematic screening of a library derived from this compound could lead to the discovery of first-in-class drugs for various diseases. researchgate.net

Strategies for Overcoming Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance. For example, the clinical efficacy of first-generation EGFR inhibitors is often limited by the emergence of resistance-conferring mutations in the EGFR gene, such as the T790M mutation. nih.govgoogle.com The development of next-generation inhibitors capable of overcoming this resistance is a critical goal in medicinal chemistry.

Strategies to address resistance using the this compound scaffold include:

Design of Covalent Inhibitors: Introducing a reactive group (e.g., an acrylamide (B121943) moiety) onto the 4-position substituent can enable the formation of a covalent bond with a non-conserved cysteine residue in the target kinase's active site. This can lead to irreversible inhibition and high potency against resistant mutants.

Targeting Resistant Mutants: Rational design and screening efforts can be specifically focused on inhibiting mutated forms of kinases. Research on 4-arylamino-6-(5-substituted furan-2-yl)quinazolines has shown that it is possible to achieve potent inhibition against the drug-resistant EGFRL858R/T790M mutant. nih.gov

Development of Dual-Inhibitors: Designing single molecules that inhibit two or more key targets simultaneously can be an effective strategy to preemptively combat resistance. For example, dual inhibition of EGFR and VEGFR-2 can offer synergistic antitumor effects and may reduce the likelihood of resistance developing through pathway redundancy. nih.gov

By proactively designing compounds to be effective against known resistance mechanisms, derivatives of this compound could provide more durable therapeutic options for patients.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Gefitinib (B1684475) |

| Erlotinib |

| 4-Anilinoquinazoline (B1210976) |

| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-Chloro-2-(2-furyl)quinazoline in laboratory settings?

- Methodological Answer : Handling requires PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (H313, H319). Work should be conducted in a fume hood to avoid inhalation (H335). Storage must be at -20°C for long-term stability, with inert gas purging to prevent degradation . Waste disposal must follow institutional guidelines for halogenated organic compounds .

Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions impact yield?

- Methodological Answer : A common route involves cyclocondensation of 2-amino-5-chlorophenyl 2'-furyl ketone with trichloroacetyl chloride in ether/chloroform (1:1 v/v) at 0–5°C, followed by silica gel chromatography (benzene eluent) for purification. Yields (35–76%) depend on solvent choice (e.g., dioxane vs. ethanol) and base (e.g., K₂CO₃ for nucleophilic substitutions). Optimal conditions include 12-hour reflux in ethanol with 2.5 equiv. of amine .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and furyl/quinazoline carbons.

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 241.67 for C₁₃H₈ClN₃).

- FT-IR : Identify C-Cl stretches (~750 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹). Cross-referencing with computational data (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction mechanisms at the 4-chloro position be elucidated for functionalization?

- Methodological Answer : Nucleophilic aromatic substitution (SNAr) is dominant due to electron-deficient quinazoline. Kinetic studies (e.g., monitoring by HPLC) reveal rate dependence on nucleophile strength (e.g., amines > thiols) and solvent polarity. Isotopic labeling (e.g., ³⁵Cl → ³⁷Cl) or Hammett plots can validate mechanistic pathways. Computational modeling (DFT) predicts transition states and charge distribution .

Q. What strategies improve solubility and bioavailability of this compound derivatives?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group for aqueous solubility.

- Micellar Formulation : Use PEGylated surfactants (e.g., Poloxamer 407) to enhance dissolution in physiological buffers.

- Co-crystallization : Pair with succinic acid to modify lattice energy and solubility. Solubility parameters (LogP ~2.5) should be optimized via Hansch analysis .

Q. How do computational methods predict reactivity and binding interactions of derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina assesses binding to targets (e.g., kinase domains) using flexible ligand protocols.

- MD Simulations : GROMACS evaluates stability in lipid bilayers for membrane permeability.

- QSAR Models : Electron-withdrawing substituents (e.g., -NO₂) at the 6-position correlate with enhanced bioactivity (R² > 0.85 in anti-cancer assays) .

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability via ATP-based luminescence.

- Metabolomics Profiling : LC-MS/MS identifies off-target interactions (e.g., CYP450 inhibition).

- Crystallography : Resolve binding poses to distinguish allosteric vs. orthosteric effects. Contradictions in IC₅₀ values may stem from cell line variability (e.g., HeLa vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.